molecular formula C6H2Br2O2 B050551 2,6-Dibromo-p-benzoquinone CAS No. 19643-45-9

2,6-Dibromo-p-benzoquinone

Cat. No. B050551
CAS RN: 19643-45-9
M. Wt: 265.89 g/mol
InChI Key: FGHCYIPZQUMLRQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-p-benzoquinone is a chemical compound with the molecular formula C6H2Br2O2 . It is also known by other names such as 2,6-Dibromobenzoquinone and 2,6-dibromocyclohexa-2,5-diene-1,4-dione . The molecular weight of this compound is 265.89 g/mol .


Synthesis Analysis

The synthesis of quinone derivatives, including 2,6-Dibromo-p-benzoquinone, often involves nucleophilic substitution reactions . For instance, p-Chloranil can be dissolved in ethyl acetate and reacted with concentrated aqueous ammonia to produce a quinone derivative .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-p-benzoquinone consists of a six-membered carbon ring with two bromine atoms and two carbonyl groups attached . The InChI representation of the molecule is InChI=1S/C6H2Br2O2/c7-4-1-3 (9)2-5 (8)6 (4)10/h1-2H .


Chemical Reactions Analysis

Quinones, including 2,6-Dibromo-p-benzoquinone, are known to undergo various chemical reactions. For instance, they can be reduced to form [M + H] − under negative electrospray ionization . They can also participate in reactions with ozone, leading to the formation of p-benzoquinones and other cyclic α,β-Unsaturated ketones .


Physical And Chemical Properties Analysis

2,6-Dibromo-p-benzoquinone has a molecular weight of 265.89 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 265.84011 g/mol, and its monoisotopic mass is 263.84215 g/mol .

Scientific Research Applications

Water Disinfection Byproduct

2,6-Dibromo-p-benzoquinone is a known contaminant in drinking water and its degradation products in aqueous solution are of continuing concern regarding environmental, biomedical, and technical applications . It’s important to study its behavior with DNA and other biological molecules to understand its potential effects on human health .

Analytical Chemistry

The compound is used in voltammetric and spectrophotometric studies . These studies help in understanding the redox properties of the compound and its interactions with double-stranded DNA .

Synthesis of Halodiphenyl Ether Derivatives

2,6-Dibromoquinone is used as a reagent in the preparation of halodiphenyl ether derivatives . These derivatives have been found to inhibit human aldose reductase , an enzyme involved in the development of long-term complications of diabetes mellitus.

Antimicrobial Activities

Some derivatives of 2,6-Dibromo-p-benzoquinone have been found to possess antimicrobial activities . They were tested against four standard bacterial organisms and two standard fungal organisms .

Inhibition of Electron Transfer

The binding of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (a related compound) to chloroplast thylakoid membranes was investigated by analyzing the inhibition of electron transfer . This helps in understanding the photosynthetic process in plants .

Commercial Availability

2,6-Dibromo-N-chloro-p-benzoquinoneimine, a derivative of 2,6-Dibromo-p-benzoquinone, is commercially available and used in various chemical reactions .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dibromo-p-benzoquinone are the Apocytochrome f and Cytochrome b6-f complex subunits . These targets play a crucial role in the electron transport chain, which is a key component of cellular respiration.

Mode of Action

At low concentrations, 2,6-Dibromo-p-benzoquinone inhibits the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain . By acting as an antagonist or an electron acceptor, 2,6-Dibromo-p-benzoquinone can disrupt the normal flow of electrons within this pathway. This disruption can have downstream effects on ATP production and other cellular processes that rely on the electron transport chain.

Pharmacokinetics

It is known that the compound is sensitive to both temperature and humidity . These factors could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2,6-Dibromo-p-benzoquinone’s action are primarily related to its impact on the electron transport chain. By disrupting this pathway, the compound can affect a cell’s ability to produce ATP, which is the main source of energy for many cellular processes .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 2,6-Dibromo-p-benzoquinone . For example, high humidity levels could potentially decrease the compound’s stability, which might in turn affect its efficacy.

Future Directions

The detection and characterization of 2,6-Dibromo-p-benzoquinone and similar compounds are important for understanding their occurrence, formation pathways, toxicity, and control, especially in the context of water treatment . Future research could focus on these areas, as well as on developing more effective methods for the synthesis and analysis of these compounds.

properties

IUPAC Name

2,6-dibromocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHCYIPZQUMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173313
Record name 2,6-Dibromobenzoquinone
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Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-p-benzoquinone

CAS RN

19643-45-9
Record name 2,6-Dibromo-1,4-benzoquinone
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Record name 2,6-Dibromobenzoquinone
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Record name 2,6-Dibromobenzoquinone
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Record name 2,6-DIBROMOBENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DBBQ impact human cells at the molecular level?

A1: Research suggests that DBBQ, even at low concentrations, can activate cellular stress response pathways in human intestinal epithelial cells [, ]. Specifically, DBBQ exposure was shown to trigger the DNA-damage responsive p53 pathway, indicating potential DNA damage []. This activation was found to be a more sensitive indicator of DBBQ activity than the oxidative stress responsive Nrf2/ARE pathway, challenging the previous assumption that oxidative stress is the primary molecular initiating event for this class of compounds [].

Q2: What are the potential implications of DBBQ's impact on immune and inflammatory pathways?

A2: Research shows that DBBQ, along with other disinfection byproducts, can significantly alter the expression of genes related to immunity and inflammation in human intestinal epithelial cells []. This finding suggests a potential link between DBBQ exposure and disruptions to the immune system, which could have broader implications for human health and warrants further investigation.

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